molecular formula C23H16F3NO3 B7731492 6-Ethyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid

6-Ethyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid

Cat. No.: B7731492
M. Wt: 411.4 g/mol
InChI Key: YNOJENXTTONLSN-UHFFFAOYSA-N
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Description

6-Ethyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups .

Scientific Research Applications

6-Ethyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Ethyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline core can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the furan ring can contribute to its overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid is unique due to the presence of the trifluoromethyl group, which can significantly impact its chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-ethyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3NO3/c1-2-13-7-8-18-15(11-13)16(22(28)29)12-19(27-18)21-10-9-20(30-21)14-5-3-4-6-17(14)23(24,25)26/h3-12H,2H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOJENXTTONLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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